molecular formula C17H24N4S B3868154 3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione

3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione

Cat. No.: B3868154
M. Wt: 316.5 g/mol
InChI Key: PGXCPBUEOFEYRW-UHFFFAOYSA-N
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Description

3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both piperidine and triazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, dihydrotriazoles.

    Substitution: Various benzyl-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione is unique due to the presence of both piperidine and triazole rings, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds .

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4S/c1-2-21-16(18-19-17(21)22)13-20-10-8-15(9-11-20)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXCPBUEOFEYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 5
Reactant of Route 5
3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 6
Reactant of Route 6
3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione

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